molecular formula C22H19N3O4 B12047128 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate

Cat. No.: B12047128
M. Wt: 389.4 g/mol
InChI Key: ZPGAVFPDXFEGTB-ZMOGYAJESA-N
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Description

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylcarbonyl hydrazono group, and a methylbenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with 3-pyridinylcarbonyl hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[(2-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate
  • 2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-methoxy-4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate

Uniqueness

2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H19N3O4/c1-15-5-8-17(9-6-15)22(27)29-19-10-7-16(12-20(19)28-2)13-24-25-21(26)18-4-3-11-23-14-18/h3-14H,1-2H3,(H,25,26)/b24-13+

InChI Key

ZPGAVFPDXFEGTB-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

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